molecular formula C8H3Cl3N2 B12844243 2,4,7-Trichloro-1,5-naphthyridine

2,4,7-Trichloro-1,5-naphthyridine

Cat. No.: B12844243
M. Wt: 233.5 g/mol
InChI Key: MCOFUFGOHSZAIW-UHFFFAOYSA-N
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Description

2,4,7-Trichloro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound consists of a naphthyridine core with three chlorine atoms substituted at positions 2, 4, and 7. This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-1,5-naphthyridine typically involves the chlorination of 1,5-naphthyridine derivatives. One common method includes the reaction of 1,5-naphthyridine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The chlorination reaction is monitored closely to avoid over-chlorination and formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2,4,7-Trichloro-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthyridines .

Scientific Research Applications

2,4,7-Trichloro-1,5-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7-Trichloro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming complexes. These complexes can then interact with biological molecules, such as enzymes or DNA, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine
  • 1,5-Naphthyridine
  • 2,4-Dichloro-1,5-naphthyridine

Comparison: 2,4,7-Trichloro-1,5-naphthyridine is unique due to the specific positions of the chlorine atoms, which influence its reactivity and properties. Compared to 2,7,10-Trichlorobenzo[b]-1,5-naphthyridine, it has a different substitution pattern, leading to distinct chemical behavior and applications. The presence of three chlorine atoms in this compound makes it more reactive in certain substitution reactions compared to 1,5-naphthyridine and 2,4-Dichloro-1,5-naphthyridine .

Properties

Molecular Formula

C8H3Cl3N2

Molecular Weight

233.5 g/mol

IUPAC Name

2,4,7-trichloro-1,5-naphthyridine

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-6-8(12-3-4)5(10)2-7(11)13-6/h1-3H

InChI Key

MCOFUFGOHSZAIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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